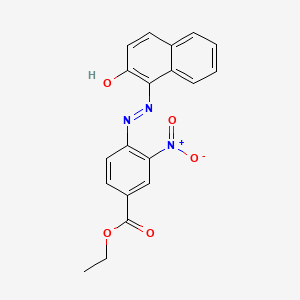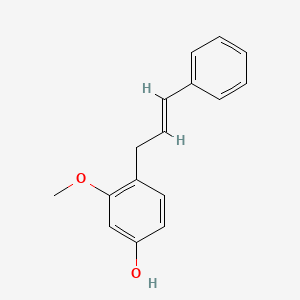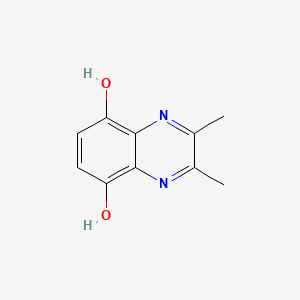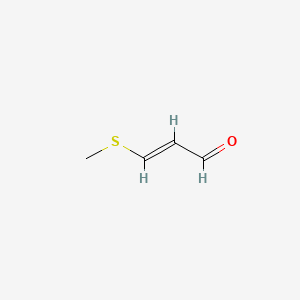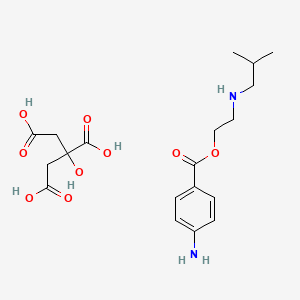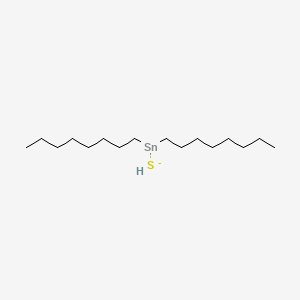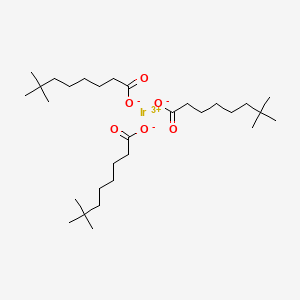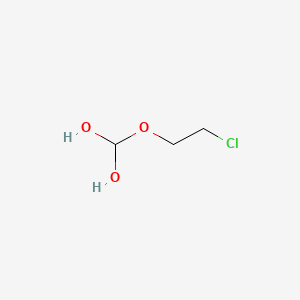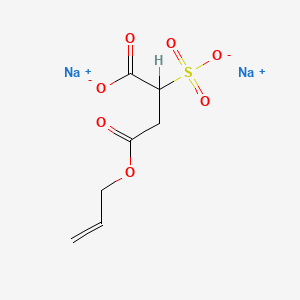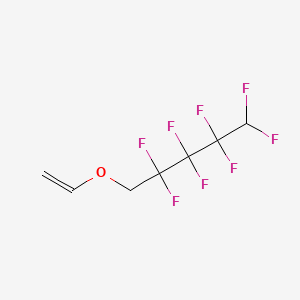
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane typically involves the fluorination of a suitable precursor followed by the introduction of a vinyloxy group. One common method involves the reaction of a fluorinated alcohol with a vinyl ether under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to degradation make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The vinyloxy group allows for further functionalization, enabling the compound to participate in a variety of chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but contains an iodine atom instead of a vinyloxy group, leading to different reactivity and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane:
The uniqueness of this compound lies in its combination of fluorine atoms and a vinyloxy group, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
66396-73-4 |
|---|---|
Molecular Formula |
C7H6F8O |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-ethenoxy-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C7H6F8O/c1-2-16-3-5(10,11)7(14,15)6(12,13)4(8)9/h2,4H,1,3H2 |
InChI Key |
LIXQMBUPLJAAOE-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


